molecular formula C4H3Cl2NO3S B1423108 5-Chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride CAS No. 1311318-29-2

5-Chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride

Cat. No. B1423108
CAS RN: 1311318-29-2
M. Wt: 216.04 g/mol
InChI Key: ALOGQQNILXOVHG-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride is a chemical compound with the CAS Number: 1311318-29-2 . It has a molecular weight of 216.04 . The IUPAC name for this compound is 5-chloro-3-methyl-4-isoxazolesulfonyl chloride .


Molecular Structure Analysis

The InChI code for 5-Chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride is 1S/C4H3Cl2NO3S/c1-2-3(11(6,8)9)4(5)10-7-2/h1H3 . This code can be used to generate a 2D structure of the molecule.

Scientific Research Applications

Heterocyclic Sulfonyl Derivatives Synthesis

5-Chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride is used in synthesizing heterocyclic sulfonyl derivatives. For instance, it reacts with chlorosulfonic acid to produce sulfonyl chlorides, which are then condensed with nucleophiles to yield different derivatives. These compounds' spectral data have been explored in-depth (Cremlyn, Swinbourne, & Shode, 1985).

Solid-Phase Synthesis Applications

In solid-phase synthesis, polymer-supported sulfonyl chloride is used to create disubstituted 1,3-oxazolidin-2ones, a process involving the attachment of 1,2-diols to solid support, followed by reaction with p-toluenesulfonyl isocyanate and cyclo-elimination (Holte, Thijs, & Zwanenburg, 1998).

Synthesis of Extended Oxazoles

This compound serves as a scaffold for synthetic elaboration in the synthesis of extended oxazoles. It facilitates reactions with diverse alkyl halides and aids in reductive desulfonylation, proving useful in preparing anti-inflammatory agents like Oxaprozin (Patil & Luzzio, 2016).

Creation of Bioactive Compounds

Research has also focused on developing methods for synthesizing isoxazole-5-sulfonyl chlorides as promising reagents for constructing prospective bioactive compounds. The oxidative chlorination of 5-(benzylthio)isoxazoles led to the formation of isoxazole-5-sulfonyl chlorides (Lebed', Tolmachov, Zubchuk, Boyko, & Vovk, 2017).

Antibacterial and Surface Activity

Sulfonyl phenoxides synthesized from reactions involving 5-Chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride have demonstrated moderate antimicrobial activity and can be used as surface active agents. This highlights its potential application in developing new antimicrobial agents (Ovonramwen, Owolabi, & Falodun, 2021).

Synthesis of Anticancer Agents

5-Chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride is used in synthesizing 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates, which have been screened for anticancer activity against various human cancer cell lines. One such derivative showed potent cytotoxic activity, indicating its significance in cancer research (Pilyo, Kozachenko, Zhirnov, Kachaeva, Kobzar, Vovk, & Brovarets, 2020).

Safety and Hazards

5-Chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride is known to cause severe skin burns and eye damage . Contact with water liberates toxic gas . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

5-chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2NO3S/c1-2-3(11(6,8)9)4(5)10-7-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOGQQNILXOVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride

CAS RN

1311318-29-2
Record name 5-chloro-3-methyl-1,2-oxazole-4-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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